5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE
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Overview
Description
5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorobenzyl mercaptan with 2-acetyl-6-methylpyridine-3-carbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
5-ACETYL-2-[(4-CHLOROPHENYL)SULFANYL]-6-METHYLPYRIDINE-3-CARBONITRILE: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
2-FLUORO-4-METHYLPYRIDINE: A simpler compound that shares the pyridine ring and fluorine substitution.
Uniqueness
The uniqueness of 5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-acetyl-2-[(2-fluorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-14(11(2)20)7-13(8-18)16(19-10)21-9-12-5-3-4-6-15(12)17/h3-7H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGOGEQMPYIBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=CC=CC=C2F)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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